O-(5-Hexenyl)hydroxylamine
Description
O-(5-Hexenyl)hydroxylamine is a hydroxylamine derivative characterized by a six-carbon alkyl chain (hexenyl group) with a double bond at the fifth position. The compound combines the nucleophilic hydroxylamine (-NH₂OH) group with an unsaturated aliphatic chain, which may confer unique reactivity in organic synthesis, such as participation in cycloaddition or oxidation reactions.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
O-hex-5-enylhydroxylamine |
InChI |
InChI=1S/C6H13NO/c1-2-3-4-5-6-8-7/h2H,1,3-7H2 |
InChI Key |
XBYCRMXFWHFJSI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(5-Hexenyl)hydroxylamine typically involves the reaction of hydroxylamine with 5-hexenyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxylamine attacks the halide, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(5-Hexenyl)hydroxylamine can undergo oxidation reactions to form nitroso compounds.
Reduction: It can be reduced to primary amines.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Basic conditions with reagents like sodium hydroxide or potassium carbonate are common.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamines depending on the reactants used.
Scientific Research Applications
Chemistry: O-(5-Hexenyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the formation of nitrogen-containing compounds.
Biology: In biological research, hydroxylamines are often used as probes to study enzyme mechanisms and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of O-(5-Hexenyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the -NH-OH group. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds with electrophilic centers. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming C-N bonds in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of hydroxylamine derivatives are heavily influenced by their substituents. Below is a comparative analysis of O-(5-Hexenyl)hydroxylamine with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison of Hydroxylamine Derivatives
| Compound Name | Substituent Type | Key Features | Applications | Reference |
|---|---|---|---|---|
| This compound | Aliphatic, unsaturated | - Hexenyl chain with a double bond - Potential for cycloaddition reactions |
Hypothetical: Polymer chemistry, drug intermediates | N/A |
| O-(3,5-Dimethylbenzyl)hydroxylamine | Aromatic (dimethylphenyl) | - Steric hindrance from methyl groups - Enhanced stability |
Organic synthesis, catalytic studies | |
| O-(2-Fluorophenyl)hydroxylamine | Aromatic (fluorophenyl) | - Electron-withdrawing fluorine enhances reactivity - Bioactive |
Enzyme inhibition, medicinal chemistry | |
| O-(Ethoxymethyl)hydroxylamine | Alkoxyalkyl | - Ethoxymethyl group improves solubility - Mild nucleophilicity |
Synthetic intermediates, materials science | |
| O-(5-Cyclopropylpentyl)hydroxylamine | Cycloalkyl-substituted | - Cyclopropyl group adds ring strain - Unique reactivity in cross-coupling |
Specialty organic synthesis |
Key Observations :
Reactivity: Aromatic substituents (e.g., dimethylphenyl, fluorophenyl) enhance stability and direct electrophilic substitution reactions . Alkoxy groups (e.g., ethoxymethyl) balance nucleophilicity and solubility, making them versatile in aqueous-phase reactions .
Biological Activity :
- Fluorinated derivatives (e.g., O-(2-fluorophenyl)hydroxylamine) show promise in enzyme inhibition due to fluorine’s electronegativity .
- Aliphatic derivatives (e.g., O-(cyclopropylpentyl)hydroxylamine) are less explored biologically but may have niche applications in targeted drug delivery .
Synthetic Utility :
- Aromatic hydroxylamines are preferred in catalysis and asymmetric synthesis .
- Alkyl-substituted variants are intermediates in constructing complex amines or oximes .
Table 2: Physical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | |
|---|---|---|---|---|---|
| O-(3,5-Dimethylbenzyl)hydroxylamine | C₉H₁₃NO | 151.21 | 120–122 | Soluble in DMSO | |
| O-(2-Fluorophenyl)hydroxylamine | C₇H₈FNO | 153.14 | 85–87 | Soluble in ethanol | |
| O-(Ethoxymethyl)hydroxylamine | C₃H₉NO₂ | 91.11 | Liquid at RT | Miscible in water |
Research Findings and Implications
- Synthetic Potential: The hexenyl group’s double bond could enable [2+2] or [4+2] cycloadditions, analogous to other unsaturated hydroxylamines used in polymer chemistry .
- Stability Challenges : Aliphatic hydroxylamines are generally less stable than aromatic derivatives due to oxidative degradation, necessitating inert conditions for handling .
- Biological Relevance : If the hexenyl group mimics natural lipid chains, it might interact with membrane-bound enzymes or receptors, though toxicity studies would be critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
